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Compound Name: NITD-349

Cat. No.: B1473366 Get Quote

An In-depth Technical Guide on the Discovery and Development of a Promising Preclinical

Candidate for Tuberculosis

Introduction
In the global fight against tuberculosis (TB), a disease caused by Mycobacterium tuberculosis

(Mtb), the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR)

strains necessitates the urgent development of novel therapeutics with new mechanisms of

action. This technical guide details the discovery and preclinical development of NITD-349, a

potent indolcarboxamide derivative that targets the essential mycobacterial membrane protein

Large 3 (MmpL3). NITD-349 has demonstrated significant bactericidal activity against both

drug-sensitive and drug-resistant strains of Mtb, favorable pharmacokinetic properties, and

efficacy in murine models of TB infection, positioning it as a promising preclinical candidate.[1]

[2] This document serves as a comprehensive resource for researchers, scientists, and drug

development professionals, providing in-depth information on the compound's discovery,

mechanism of action, key experimental data, and detailed methodologies.

Discovery and Lead Optimization
The discovery of NITD-349 originated from a phenotypic high-throughput screening of a

chemical library against Mtb. This effort identified the indolcarboxamide scaffold as a promising

starting point for a new class of antitubercular agents. The initial hits from this class, while

demonstrating activity, required significant medicinal chemistry efforts to optimize their potency,

metabolic stability, and pharmacokinetic properties. Structure-activity relationship (SAR) studies
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were instrumental in refining the scaffold, leading to the development of advanced analogs,

including NITD-349.[3]
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Figure 1: Drug Discovery Workflow for NITD-349.

Mechanism of Action: Inhibition of MmpL3
Genetic and lipid profiling studies have identified MmpL3 as the molecular target of the

indolcarboxamide class, including NITD-349.[2][3] MmpL3 is an essential transporter protein in

Mtb responsible for the translocation of trehalose monomycolate (TMM), a key precursor for

mycolic acid biosynthesis, from the cytoplasm to the periplasmic space. Mycolic acids are

crucial components of the unique and protective outer membrane of mycobacteria.[4]

By inhibiting MmpL3, NITD-349 disrupts the transport of TMM, leading to its accumulation in

the cytoplasm and a subsequent halt in the synthesis of mature mycolic acids. This disruption

of the cell wall biosynthesis pathway ultimately results in bacterial cell death.[4] Structural

studies have revealed that NITD-349 binds deep within the central channel of the

transmembrane domain of MmpL3.[5][6] This binding is thought to interfere with the proton

relay pathway that drives the transport activity of MmpL3.[5][6]
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Figure 2: Signaling Pathway of NITD-349's Mechanism of Action.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of NITD-349.

Table 1: In Vitro Activity of NITD-349 against Mycobacterium tuberculosis
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Parameter Value Reference Strain/Condition

MIC50 23 nM M. tuberculosis H37Rv

MIC Range 0.04 - 0.08 µM
Multidrug-Resistant (MDR) Mtb

clinical isolates

Bactericidal Activity
3- to 4-log CFU reduction in 3

days
Replicating M. tuberculosis

Intracellular Activity Active
Intramacrophage M.

tuberculosis

Table 2: In Vivo Efficacy of NITD-349 in Murine Models of Tuberculosis

Mouse Model Dose (mg/kg, oral) Treatment Duration
CFU Reduction in
Lungs (log10)

Acute Infection 12.5 4 weeks 0.9

50 4 weeks 3.4

Established (Chronic)

Infection
100 4 weeks 2.38

Table 3: Pharmacokinetic Profile of NITD-349

Species Key Properties

Rodents (Mouse, Rat) Favorable oral pharmacokinetic (PK) properties.

Dog Favorable oral pharmacokinetic (PK) properties.

In Vitro (Microsomes)

High permeability, moderate metabolic

clearance in mouse and human hepatic

microsomes.

Table 4: Preclinical Safety Profile of NITD-349
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Assay Result

Cytochrome P-450 Enzymes No inhibition of major isoforms.[2]

hERG Channel Activity No inhibition.[2]

Exploratory Rat Toxicology
Promising safety margin after 2 weeks of

dosing.[2]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of NITD-349 against M. tuberculosis H37Rv and MDR clinical isolates was determined

using a broth microdilution or pellet formation method.[1]

Bacterial Strains and Culture:M. tuberculosis H37Rv and a panel of MDR clinical isolates

were cultured in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-

dextrose-catalase (OADC) and 0.05% Tween 80.

Assay Procedure:

Two-fold serial dilutions of NITD-349 were prepared in a 96-well microtiter plate.

A standardized inoculum of M. tuberculosis was added to each well.

Plates were incubated at 37°C for 5 to 10 days.

Endpoint Determination: The MIC was defined as the lowest concentration of the compound

that inhibited 50% (MIC50) of the growth of H37Rv or 99% of the growth of MDR isolates, as

determined by visual inspection or a resazurin-based colorimetric assay.[1]

Intracellular Activity Assay
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The activity of NITD-349 against intracellular M. tuberculosis was assessed using a

macrophage infection model.[1][7]

Cell Line: The human monocytic cell line THP-1 was used.[7]

Assay Procedure:

THP-1 cells were differentiated into macrophages by treatment with phorbol 12-myristate

13-acetate (PMA).[7]

The differentiated macrophages were infected with M. tuberculosis at a defined multiplicity

of infection (MOI).

Extracellular bacteria were removed by washing, and the infected cells were treated with

various concentrations of NITD-349.

After a defined incubation period (e.g., 3-5 days), the macrophages were lysed to release

the intracellular bacteria.

The number of viable bacteria was determined by plating serial dilutions of the lysate on

Middlebrook 7H11 agar and counting the colony-forming units (CFU).

Murine Models of Tuberculosis Efficacy
The in vivo efficacy of NITD-349 was evaluated in both acute and chronic mouse models of

tuberculosis.[1][8]

Animal Strain: BALB/c or C57BL/6 mice are commonly used strains.[9]

Infection: Mice were infected via aerosol inhalation with a low dose of M. tuberculosis H37Rv

(e.g., ~100-1000 CFU).[1][8]

Acute Infection Model:

Treatment with NITD-349 (administered orally by gavage) was initiated one day or one

week post-infection.[1]

Dosing was typically once daily for 4 weeks.[1]
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At the end of the treatment period, mice were euthanized, and the lungs and spleens were

harvested.

Bacterial load was quantified by homogenizing the organs and plating serial dilutions to

determine CFU counts.

Chronic (Established) Infection Model:

Treatment was initiated several weeks post-infection (e.g., 4-6 weeks) when a stable,

chronic infection is established.

Dosing protocols were similar to the acute model, with treatment durations of 2 to 4

weeks.[1]

Endpoint analysis of bacterial load in the lungs and spleen was performed as described for

the acute model.

Pharmacokinetic Studies
The pharmacokinetic properties of NITD-349 were assessed in rodents and dogs following oral

administration.[2]

Animal Strains: Mice (e.g., CD-1 or BALB/c), rats (e.g., Sprague-Dawley), and beagle dogs

were used.

Dosing: A single oral dose of NITD-349 was administered.

Sample Collection: Blood samples were collected at various time points post-dosing.

Analysis: The concentration of NITD-349 in plasma was quantified using a validated LC-

MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Parameter Calculation: Key pharmacokinetic parameters such as maximum concentration

(Cmax), time to maximum concentration (Tmax), area under the concentration-time curve

(AUC), and oral bioavailability (%F) were calculated using non-compartmental analysis.

Safety Pharmacology Assays
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A panel of in vitro assays was used to evaluate the preclinical safety profile of NITD-349.[2]

Cytochrome P450 (CYP) Inhibition Assay: The potential of NITD-349 to inhibit major human

CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) was assessed using human liver

microsomes and specific probe substrates. Inhibition was measured by quantifying the

formation of the probe substrate's metabolite in the presence and absence of NITD-349.

hERG Channel Inhibition Assay: The effect of NITD-349 on the human ether-à-go-go-related

gene (hERG) potassium channel was evaluated using an automated patch-clamp

electrophysiology assay in a cell line stably expressing the hERG channel. This assay is

crucial for assessing the risk of drug-induced cardiac arrhythmia.

Conclusion
NITD-349 represents a significant advancement in the search for novel anti-tuberculosis

therapies. Its potent bactericidal activity against drug-sensitive and resistant Mtb, coupled with

a novel mechanism of action targeting the essential MmpL3 transporter, underscores its

potential as a valuable addition to future TB treatment regimens. The favorable

pharmacokinetic and preclinical safety profiles further support its continued development. The

comprehensive data and detailed methodologies presented in this guide provide a solid

foundation for further research and development efforts aimed at bringing this promising

candidate from the laboratory to the clinic to address the global health challenge of

tuberculosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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